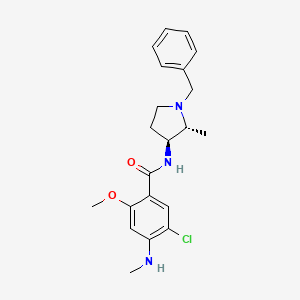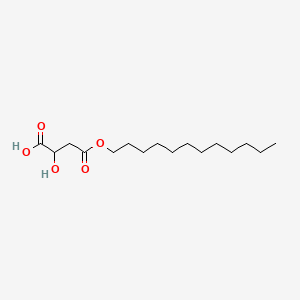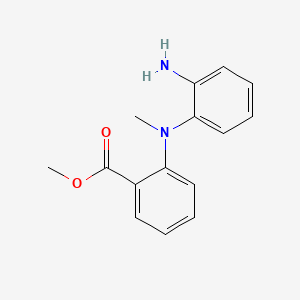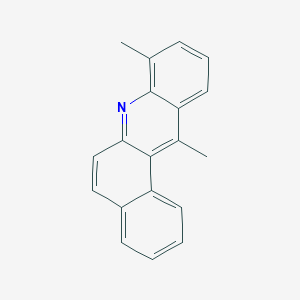
Benz(a)acridine, 8,12-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)acridine, 8,12-dimethyl- is a polycyclic aromatic compound that belongs to the acridine family. Acridines are known for their rigid planar structures and significant applications in various fields, including organic electronics, photophysics, and biological sciences. Benz(a)acridine, 8,12-dimethyl- is particularly noted for its deep-blue emitting properties, making it a valuable chromophore in the design of organic light-emitting diodes (OLEDs) with narrow-band emission .
Vorbereitungsmethoden
The synthesis of Benz(a)acridine, 8,12-dimethyl- typically involves the fusion of 9,9-dimethyl-9,10-dihydroacridine with an additional phenyl moiety. This process results in the formation of a rigid 12,12-dimethyl-7,12-dihydrobenzo[a]acridine structure . The reaction conditions often include the use of specific catalysts and solvents to facilitate the fusion process. Industrial production methods may involve scaling up this synthetic route while ensuring the purity and yield of the final product.
Analyse Chemischer Reaktionen
Benz(a)acridine, 8,12-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
Benz(a)acridine, 8,12-dimethyl- has a wide range of scientific research applications. In chemistry, it is used as a chromophore for designing deep-blue narrow-band emission emitters in OLEDs . In biology and medicine, acridine derivatives, including Benz(a)acridine, 8,12-dimethyl-, are studied for their potential therapeutic effects, such as anticancer properties. These compounds can intercalate into DNA, affecting biological processes and enzyme activities . In industry, Benz(a)acridine, 8,12-dimethyl- is utilized in the development of luminescent materials and optoelectronic devices .
Wirkmechanismus
The mechanism of action of Benz(a)acridine, 8,12-dimethyl- involves its ability to intercalate into double-stranded DNA. This intercalation disrupts the helical structure of DNA, affecting processes such as replication and transcription. The compound’s planar structure and π-conjugated system facilitate its insertion between base pairs, leading to charge transfer and π-stacking interactions . These interactions can result in the inhibition of DNA-related enzymes and the induction of cytotoxic effects, making it a potential candidate for anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Benz(a)acridine, 8,12-dimethyl- can be compared with other acridine derivatives, such as 9,9-dimethyl-9,10-dihydroacridine and 13,13-dimethyl-8-phenyl-8,13-dihydro-5H-indolo[3,2-a]acridine . While these compounds share similar structural features, Benz(a)acridine, 8,12-dimethyl- is unique due to its specific substitution pattern and deep-blue emitting properties. Other similar compounds include acriflavine and proflavine, which are known for their antibacterial and anticancer activities . The uniqueness of Benz(a)acridine, 8,12-dimethyl- lies in its combination of photophysical properties and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
3518-05-6 |
|---|---|
Molekularformel |
C19H15N |
Molekulargewicht |
257.3 g/mol |
IUPAC-Name |
8,12-dimethylbenzo[a]acridine |
InChI |
InChI=1S/C19H15N/c1-12-6-5-9-15-13(2)18-16-8-4-3-7-14(16)10-11-17(18)20-19(12)15/h3-11H,1-2H3 |
InChI-Schlüssel |
ARUPRRXZUJYLKR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=CC=C1)C(=C3C(=N2)C=CC4=CC=CC=C43)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



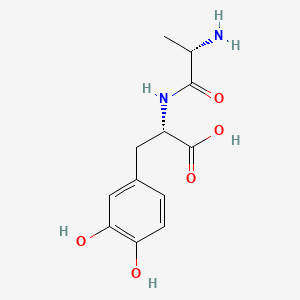
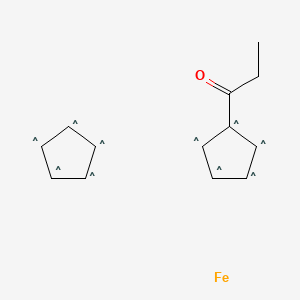
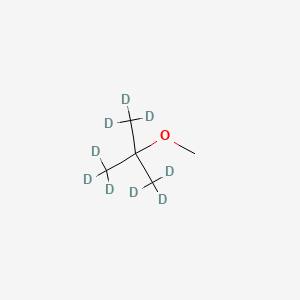



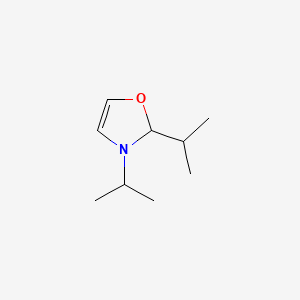
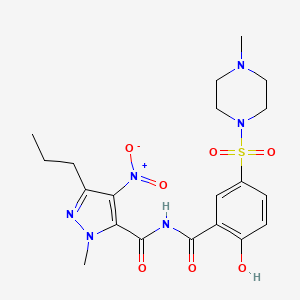
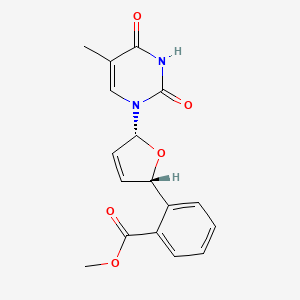
![4-[3-(2,6-dipyridin-2-ylpyridin-4-yl)-5-methylphenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B13827195.png)
